1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Overview
Description
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further substituted with a methyl group and an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and 2-methylpyridine.
Condensation Reaction: The key step involves a condensation reaction between 4-fluoroacetophenone and 2-methylpyridine in the presence of a suitable catalyst, such as an acid or base.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 80-100°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding or π-π interactions. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: A simpler analog with similar reactivity but lacking the pyridine ring.
2-Methyl-3-pyridyl ethanone: Similar structure but without the fluorophenyl group.
Uniqueness: 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone is unique due to the combination of the fluorophenyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYTXAVKLVORTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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